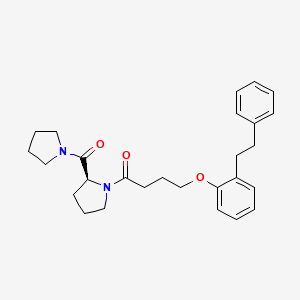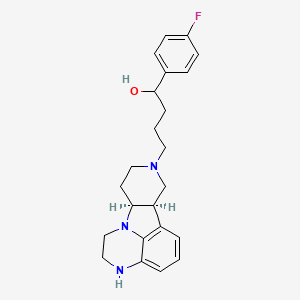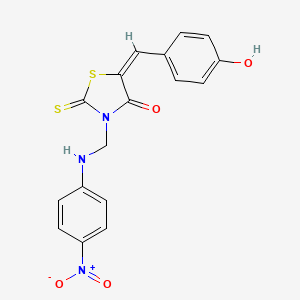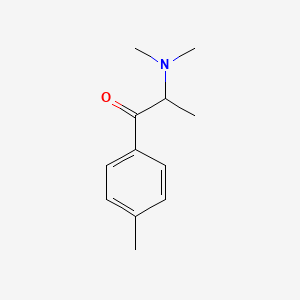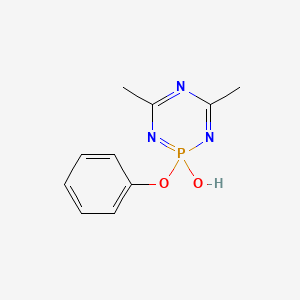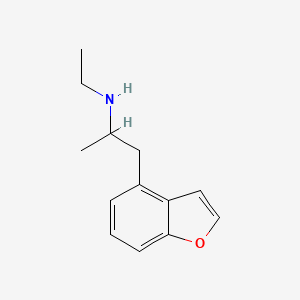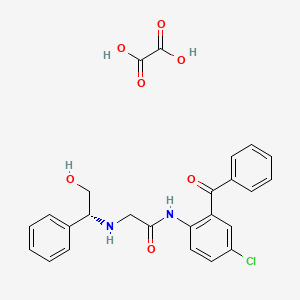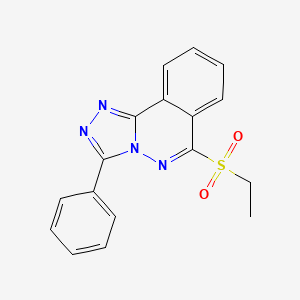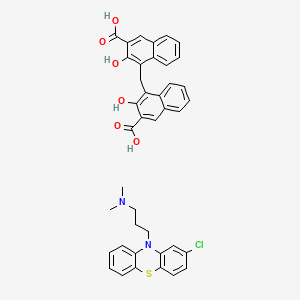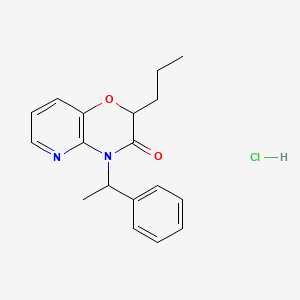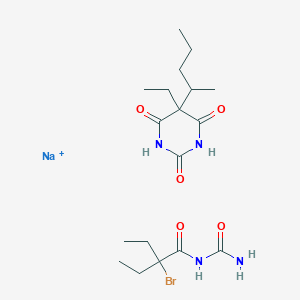
Carbrital
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbrital is a combination drug that includes carbromal and pentobarbital. It was originally synthesized by Bayer in 1909 and marketed as Adalin. Later, it was sold by Parke-Davis under the name this compound. This compound is primarily used as a hypnotic and sedative .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbromal, one of the components of Carbrital, is synthesized through the following steps:
Decarboxylation of Diethylmalonic Acid: Diethylmalonic acid is decarboxylated to form 2-ethylvaleric acid.
Hell-Volhard-Zelinsky Reaction: This reaction converts 2-ethylvaleric acid to 2-bromo-2-ethylbutyryl bromide.
Reaction with Urea: The final step involves reacting 2-bromo-2-ethylbutyryl bromide with urea to produce carbromal.
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of carbromal and its subsequent combination with pentobarbital under controlled conditions to ensure the correct dosage and purity.
Chemical Reactions Analysis
Types of Reactions: Carbrital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Carbrital has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Utilized in medical research to develop new sedative and hypnotic drugs.
Industry: Applied in the pharmaceutical industry for the production of sedative medications.
Mechanism of Action
Carbrital exerts its effects by acting on the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitters. This leads to increased inhibitory effects in the brain, resulting in sedation and hypnosis .
Comparison with Similar Compounds
Barbital: Another barbiturate used as a sedative and hypnotic.
Phenobarbital: Used primarily as an anticonvulsant.
Secobarbital: A short-acting barbiturate used for anesthesia and sedation.
Uniqueness of Carbrital: this compound’s uniqueness lies in its combination of carbromal and pentobarbital, which provides a synergistic effect, enhancing its sedative and hypnotic properties compared to other single-component barbiturates .
Properties
CAS No. |
8065-30-3 |
|---|---|
Molecular Formula |
C18H31BrN4NaO5+ |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
sodium;2-bromo-N-carbamoyl-2-ethylbutanamide;5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3.C7H13BrN2O2.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;1-3-7(8,4-2)5(11)10-6(9)12;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);3-4H2,1-2H3,(H3,9,10,11,12);/q;;+1 |
InChI Key |
WICHZXQYTITBKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.CCC(CC)(C(=O)NC(=O)N)Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
